5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family, characterized by a bicyclic structure that includes a fused benzene and pyrrole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is classified as a heterocyclic compound, specifically an indole derivative. Indoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
The synthesis of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be accomplished through several methods:
The Fischer indole synthesis is particularly notable for its efficiency in producing indoles from readily available starting materials. Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence yield and selectivity.
The molecular formula of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is , with a molecular weight of 189.25 g/mol. The structure features an ethyl group and two methyl groups attached to the indole framework.
Property | Value |
---|---|
Molecular Formula | C12H15N |
Molecular Weight | 189.25 g/mol |
IUPAC Name | 5-Ethyl-3,3-dimethyl-1H-indol-2-one |
InChI | InChI=1S/C12H15NO/c1-4-8-5-6-10-9(7-8)12(2,3)11(14)13-10/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key | GGVKKZAHMSGJKX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)NC(=O)C2(C)C |
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and reaction conditions employed. For instance:
The mechanism of action for 5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is primarily based on its ability to interact with specific biological targets:
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a solid at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may undergo oxidation when exposed to air or moisture.
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: